(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)
Description
Properties
IUPAC Name |
(5-benzoyl-1H-pyrrol-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-17(13-7-3-1-4-8-13)15-11-12-16(19-15)18(21)14-9-5-2-6-10-14/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSOAIOQXJYNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554897 | |
| Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111122-84-0 | |
| Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) typically involves the reaction of pyrrole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where the benzoyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) involves its interaction with various molecular targets. The benzoyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Structural Analogs
Key Structural Differences :
- The pyrrole core in the target compound enables planarization and intramolecular H-bonding, absent in biphenyl or resorcinol analogs.
- Azo-linked derivatives (e.g., ) prioritize electron-withdrawing groups for corrosion inhibition, contrasting with the radical-stabilizing nitroxides in the target compound.
Magnetic and Electronic Properties
- Antiferromagnetic Coupling : The target compound’s exchange coupling (J ≈ −15 cm⁻¹) is weaker than biphenyl-3,5-diyl analogs (J ≈ −50 cm⁻¹) due to differences in conjugation pathways and spin delocalization .
- Spin-Spin Distance : ESR data indicate a spin-spin distance of ~6.5 Å in the pyrrole-based diradical, shorter than biphenyl systems (~8.0 Å), enhancing intramolecular interactions .
- Ground State : Unlike bistable biphenyl polymorphs (diamagnetic/paramagnetic states) , the target compound exhibits a consistent antiferromagnetic ground state due to rigid planarization.
Biological Activity
(1H-Pyrrole-2,5-diyl)bis(phenylmethanone), often referred to as a pyrrole derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) can be represented as follows:
This compound features two phenylmethanone groups attached to a central pyrrole moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) exhibits notable antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) can induce apoptosis in cancer cell lines. The following table summarizes key findings from various studies on its anticancer effects:
These results indicate that the compound may act through multiple pathways to exert its anticancer effects.
Case Studies
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various pyrrole derivatives, (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that it could be a candidate for further development as an antibacterial agent.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound revealed that it significantly reduced cell viability in A549 lung cancer cells with an IC50 value of 10 µM. The study highlighted the role of reactive oxygen species (ROS) in mediating its cytotoxic effects .
The biological activity of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) is attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity: Some studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells .
Q & A
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Answer: Implement process analytical technology (PAT) tools like in-line FTIR for real-time monitoring. Design of experiments (DoE) can optimize parameters (e.g., temperature, catalyst loading). For bis(maleimide) syntheses, reproducibility improved with controlled reagent addition rates and exclusion of moisture .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
